molecular formula C9H10FIO2 B14058442 1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene

1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene

Cat. No.: B14058442
M. Wt: 296.08 g/mol
InChI Key: QQJQPXHKTPLCGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene typically involves the iodination of 1,3-dimethoxy-5-(fluoromethyl)benzene. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-iodo-5-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 1,3-dimethoxy-2-azido-5-(fluoromethyl)benzene or 1,3-dimethoxy-2-thio-5-(fluoromethyl)benzene.

    Oxidation: Formation of 1,3-dimethoxy-2-iodo-5-(formyl)benzene or 1,3-dimethoxy-2-iodo-5-(carboxyl)benzene.

    Reduction: Formation of 1,3-dimethoxy-2-iodo-5-methylbenzene.

Mechanism of Action

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

5-(fluoromethyl)-2-iodo-1,3-dimethoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3

InChI Key

QQJQPXHKTPLCGH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1I)OC)CF

Origin of Product

United States

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